

Lansoprazole sodium acid-induced degradation prevention

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Compound Focus: Lansoprazole Sodium

CAS No.: 226904-00-3

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Frequently Asked Questions (FAQs)

- **What is the primary cause of Lansoprazole degradation?** Lansoprazole is highly susceptible to degradation in acidic conditions. This acid-induced degradation is its primary stability challenge, which can occur both in the stomach after administration and during the analysis or formulation process if not properly controlled [1].
- **What are the key strategies to prevent acid-induced degradation?** The core strategy is to maintain a basic environment (high pH). This is achieved by:
 - **Formulation with Alkaline Excipients:** Using salts like sodium bicarbonate or carbonate in solid dispersions to neutralize any acidic micro-environment [2].
 - **Enteric Coating:** Applying a polymer coating to oral solid dosage forms that dissolves only in the higher pH of the intestines, protecting the drug from the stomach's acid.
 - **Use of Alkaline Salts in Analysis:** Employing alkaline buffers (e.g., phosphate buffer at pH 7.0) in chromatographic mobile phases to ensure stability during analysis [3] [4].
- **How does the choice of salt impact stability?** Research shows that the degradation rate of Lansoprazole has a direct relationship with the type and concentration of salts present. Stability in various solutions generally follows this order, from least to most stable: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ monosodium citrate ≤ calcium carbonate < **sodium bicarbonate** < sodium chloride < water [4].

- **What is the stability of Lansoprazole in an extemporaneous suspension?** When compounded in a 3 mg/mL sodium bicarbonate (8.4%) vehicle, stability is limited. One study found that refrigerated (3–4°C) suspensions maintained integrity for up to **7 days**, while samples at room temperature lost more than 10% of the drug after **48 hours**. This is a shorter expiry time than previously reported, highlighting the need for careful storage [5].

Troubleshooting Guide: Common Scenarios & Solutions

Scenario	Possible Cause	Recommended Solution
Low drug recovery during HPLC analysis.	Degradation in the analytical mobile phase or system.	Use a mobile phase with a neutral or slightly basic pH (e.g., pH 7.0). Ensure the method is stability-indicating [3] [4].
Rapid loss of potency in a liquid formulation.	Exposure to acidic pH and/or inappropriate storage temperature.	Formulate in an alkaline vehicle like sodium bicarbonate and store refrigerated. Limit beyond-use dates based on stability studies [5].
Discoloration of solid dosage form.	Reaction with excipients or moisture uptake leading to acid formation.	Incorporate alkaline stabilizers (e.g., carbonates) into the formulation. Use controlled, low-humidity manufacturing and packaging conditions.
Clogging during nasogastric tube administration.	Use of an inappropriate vehicle like juices or water.	Use 8.4% sodium bicarbonate as the vehicle, which has been shown to provide complete drug retrieval without clogging [5].

Experimental Data & Protocols

Quantitative Stability Data

The following table summarizes key stability findings from research:

Condition / Parameter	Value / Finding	Reference
Stability in Sodium Bicarbonate Suspension (3 mg/mL)		[5]
- Room Temperature (20–22°C)	>10% loss after 48 hours	
- Refrigerated (3–4°C)	Maintains integrity up to 7 days	
HPLC Analysis (Stability-Indicating Method)		[3]
- Detection Wavelength	280 nm	
- Linear Range	0.5 - 20 µg/mL	
- Minimum Detection Limit	0.03 µg/mL	
Relative Stability in Salt Solutions (From least to most stable)	Phosphate Buffer < ... < Sodium Bicarbonate < ... < Water	[4]

Detailed Experimental Protocols

Protocol A: Stability Testing of Lansoprazole in Oral Suspension

This protocol is adapted from a study that examined extemporaneously prepared suspensions [5].

- **Preparation:** Empty the contents of ten 30-mg Lansoprazole capsules into a flask. Add 100 mL of 8.4% sodium bicarbonate vehicle. Stir on a magnetic stir plate for 30 minutes, protected from light.
- **Sampling:** Draw aliquots (e.g., 0.6-mL) into amber plastic oral syringes. Store replicates under two conditions: **Refrigerated (3–4°C)** and **Room Temperature (20–22°C)**.
- **Analysis Schedule:** Periodically remove samples (e.g., at 0, 24, 48, 72 hours, 7, 14 days). Weigh syringes before and after to correct for density.
- **Sample Analysis:**
 - Dilute samples with a 50:50 mixture of methanol and water.
 - Add an internal standard (e.g., Omeprazole at 10 mg/L).

- Filter the solution through a 0.22- μ m filter.
- Analyze using a validated LC-MS/MS method. Monitor the MS/MS transition of m/z 370 to m/z 252 for Lansoprazole.
- **Data Interpretation:** The beyond-use date is the point at which the drug concentration first falls below 90% of the initial concentration.

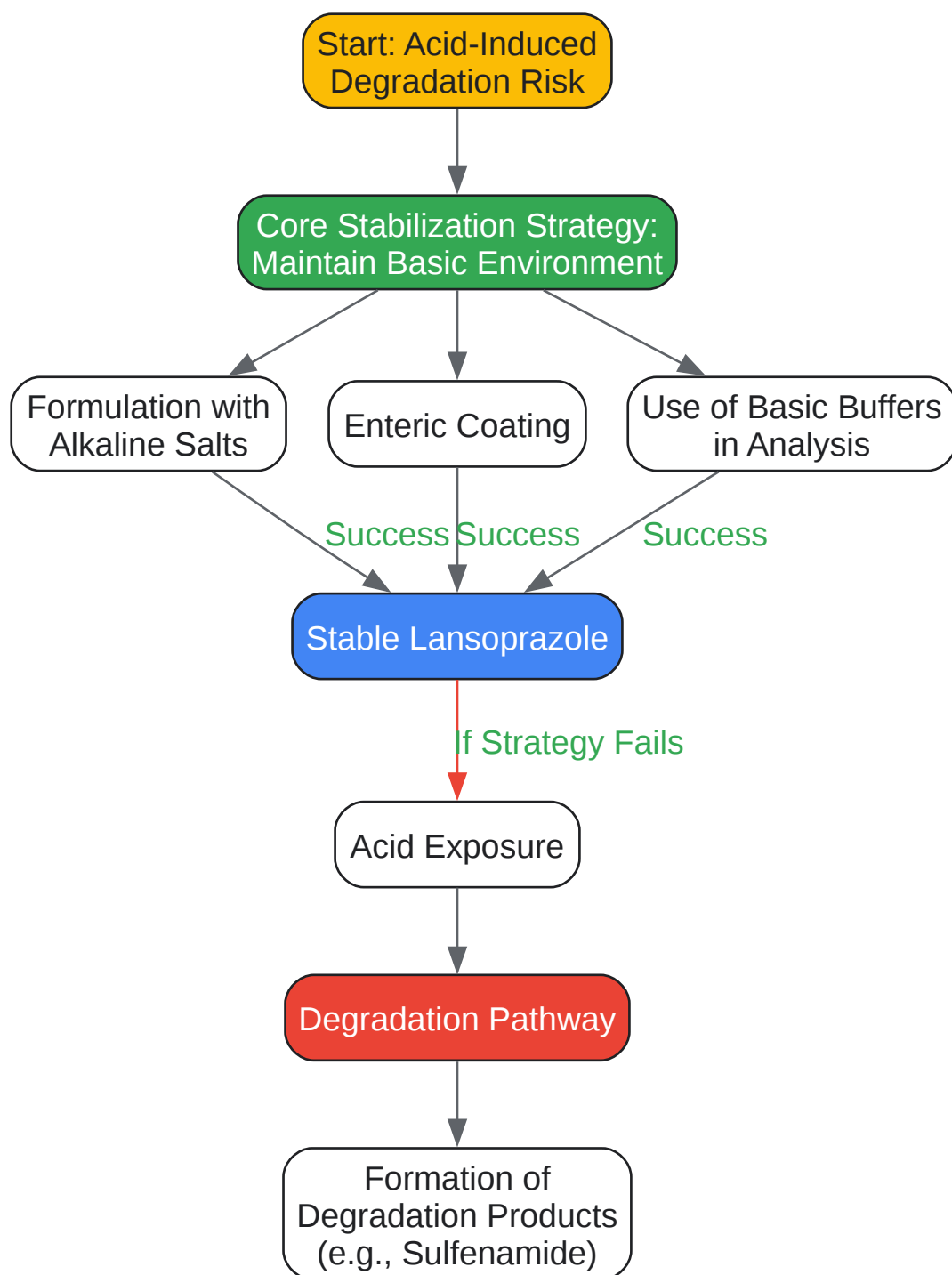
Protocol B: HPLC Analysis for Lansoprazole and Degradation Products

This method is suitable for quantifying Lansoprazole in the presence of its acid-induced degradation products [3].

- **Chromatographic Conditions:**
 - **Column:** Nova-Pak C18
 - **Mobile Phase:** 0.05 M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile in a ratio of **5:3:2 (v/v/v)**.
 - **Detection:** UV at **280 nm**.
 - **Flow Rate:** ~1.0 mL/min (typical, can be optimized).
- **Standard Preparation:** Prepare stock solutions of Lansoprazole in a suitable solvent (e.g., methanol). Dilute to concentrations within the linear range (e.g., 0.5 - 20 μ g/mL).
- **Sample Preparation:** Prepare test samples from your formulation. For solid samples, dissolve and dilute appropriately. Filter before injection.
- **Validation:** Ensure the method is validated for specificity, accuracy, precision, and linearity. Specificity should be confirmed by forcing Lansoprazole to degrade (e.g., with acid) and showing that the analyte peak is free from interference.

Workflow & Degradation Pathway

The following diagram visualizes the core strategy for preventing Lansoprazole degradation and the consequence of failure.



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